(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWMJZWHCQKEE-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Antioxidant Activity
Chalcones, including (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, have been investigated for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have reported that chalcones can inhibit the proliferation of breast cancer cells by triggering apoptotic pathways .
Anti-inflammatory Effects
Chalcones possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for developing anti-inflammatory drugs .
Organic Electronics
The unique electronic properties of chalcones have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films and exhibit good charge transport characteristics makes them suitable for these applications .
Photochemical Applications
Chalcones can act as photoinitiators in polymerization processes. Their ability to absorb UV light and generate reactive species enables them to initiate polymerization reactions, making them valuable in the production of coatings and adhesives .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant activity of various chalcones, including this compound, demonstrating significant free radical scavenging ability. |
| Study 2 | Evaluated the anticancer effects on MCF-7 breast cancer cells, showing that treatment with this chalcone leads to increased apoptosis rates compared to controls. |
| Study 3 | Assessed the anti-inflammatory properties in an animal model of arthritis, revealing reduced inflammation markers following administration of the compound. |
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to its observed biological effects. The compound’s ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-4-methoxychalcone: This compound shares a similar structure but differs in the position of the methoxy group on the aromatic ring.
4-Methoxybenzaldehyde: A precursor in the synthesis of various chalcone derivatives.
4-Chlorobenzaldehyde: Another precursor used in the synthesis of chalcones.
Uniqueness
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for various applications compared to other chalcone derivatives .
Biological Activity
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various studies that highlight its potential therapeutic applications.
- Molecular Formula : C16H13ClO2
- Molecular Weight : 272.73 g/mol
- CAS Number : 196866-09-8
The structure of this compound features a chalcone backbone, characterized by a phenyl group substituted with chlorine and methoxy groups, which are crucial for its biological activity.
Chalcones, including this compound, exhibit their biological effects primarily through the modulation of various signaling pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that chalcones can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. They do this by targeting key signaling pathways such as STAT3 and NF-κB .
- Antioxidant Activity : Chalcones possess antioxidant properties that help mitigate oxidative stress in cells, contributing to their protective effects against cellular damage.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its efficacy against various cancer cell lines:
Anti-inflammatory Effects
Chalcones have been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. This activity is mediated through the suppression of NF-κB signaling pathways, which play a critical role in inflammatory responses .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with chalcones. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
Case Studies
- Study on Apoptosis Induction :
- Inhibition of Tumor Growth :
Q & A
Q. Table 1: Reaction Condition Impact
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes (E)-isomer |
| Base | 12% NaOH | Balances rate/purity |
| Reaction Time | 8–10 hours | Minimizes byproducts |
What spectroscopic techniques are critical for structural confirmation?
Q. Basic Characterization
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
How does crystallographic analysis resolve molecular geometry and intermolecular interactions?
Advanced Structural Analysis
Single-crystal XRD reveals:
- Bond Lengths : C=O (1.21–1.23 Å) and C=C (1.33–1.35 Å), consistent with α,β-unsaturated ketones .
- Dihedral Angles : 10–15° between aromatic rings, indicating partial conjugation .
- Packing Interactions : Weak C–H···O and π–π stacking stabilize the crystal lattice .
Q. Table 2: Crystallographic Data Comparison
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Space Group | P1 | P21/c | P1 |
| a (Å) | 5.8884 | 11.9035 | 11.9035 |
| β (°) | 95.003 | 92.296 | 102.821 |
| V (ų) | 613.88 | 2950.3 | 613.88 |
What methodological approaches are used to evaluate biological activity?
Q. Biological Activity Profiling
- Antimicrobial Assays : Disk diffusion (10–50 µg/mL) against S. aureus and E. coli .
- Anticancer Screening : MTT assay (IC₅₀ values) on HeLa or MCF-7 cells, with IC₅₀ ranging 15–30 µM .
- Docking Studies : AutoDock Vina to predict binding to COX-2 or EGFR kinases (binding energies: −8.5 to −9.2 kcal/mol) .
How can computational modeling complement experimental data?
Q. Advanced Computational Integration
- DFT Calculations :
- Molecular Dynamics : Simulate stability in aqueous/organic solvents (RMSD < 2 Å over 50 ns) .
How to resolve contradictions in reported crystallographic data?
Data Discrepancy Analysis
Example: Discrepancies in unit cell parameters (e.g., Study 1 vs. Study 3 ):
- Root Cause : Temperature during data collection (100 K vs. 298 K) or crystal polymorphism.
- Resolution : Cross-validate with powder XRD and DSC to confirm phase purity .
Q. Methodological Recommendation :
- Use high-resolution synchrotron XRD for ambiguous cases.
- Compare with computational models (e.g., Mercury CSD) for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
